Methyl perfluorobuten-3-oate
Overview
Description
“Methyl perfluorobuten-3-oate” is a chemical compound with the molecular formula C5H3F5O2 . It contains a total of 14 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 aliphatic ester .
Molecular Structure Analysis
The molecule contains a total of 15 atoms, including 3 Hydrogen atoms, 5 Carbon atoms, 2 Oxygen atoms, and 5 Fluorine atoms . It has 2 double bonds and 1 aliphatic ester .Physical And Chemical Properties Analysis
“Methyl perfluorobuten-3-oate” has a molecular weight of 190.07 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It also has 3 rotatable bonds . The topological polar surface area is 26.3 Ų .Scientific Research Applications
1. Role in Perfluorinated Ionomer Membranes
Methyl perfluorobuten-3-oate contributes to the study of perfluorinated ionomer membranes, such as those used in fuel cells. These membranes are studied for their degradation and fragmentation, with a focus on identifying specific spectral bands in ATR-FTIR spectra. This helps in understanding the stability and degradation pathways of these materials (Danilczuk et al., 2011).
2. Environmental Impact Studies
Studies on the environmental impact of perfluorinated compounds, including methyl perfluorobuten-3-oate, are crucial. These compounds are examined for their potential as greenhouse gases and their impact on global warming. Research on compounds like perfluoro-2-methyl-3-pentanone and perfluoro-3-methyl-2-butanone helps assess the atmospheric lifetimes and global warming potentials of these substances (Ren et al., 2019).
3. Involvement in Photo-Oxidation Studies
Methyl perfluorobuten-3-oate is relevant in the study of photo-oxidation reactions. For example, the OH-initiated photo-oxidation of various compounds, and the identification of unsaturated 1,4-dicarbonyl products, are significant for understanding atmospheric chemistry and environmental implications (Alvarez et al., 2009).
4. Contribution to Kinetics and Mechanism Studies
The compound plays a role in studies investigating the kinetics and mechanisms of gas-phase oxidation reactions. Understanding these reactions is crucial for insights into chemical processes involving perfluorinated compounds (Romano et al., 2003).
5. Examination in Human Health Impact Studies
Methyl perfluorobuten-3-oate is also part of studies examining the impact of perfluoroalkyl substances on human health, such as their associations with DNA methylation and potential health risks (Watkins et al., 2014).
6. Role in Novel Synthetic Approaches
The compound contributes to the development of novel synthetic approaches in perfluorochemicals. These methods enhance the synthesis of branched F-alkanes, F-ethers, and F-tert-amines, demonstrating the compound's role in advancing chemical manufacturing processes (Scherer et al., 1990).
properties
IUPAC Name |
methyl 2,2,3,4,4-pentafluorobut-3-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c1-12-4(11)5(9,10)2(6)3(7)8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKKPFXZCSUOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=C(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174564 | |
Record name | Methyl perfluorobuten-3-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl perfluorobuten-3-oate | |
CAS RN |
20562-79-2 | |
Record name | Methyl perfluorobuten-3-oate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl perfluorobuten-3-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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